molecular formula C5H10O2 B2545596 3-Methoxycyclobutan-1-ol CAS No. 1432680-25-5

3-Methoxycyclobutan-1-ol

Cat. No.: B2545596
CAS No.: 1432680-25-5
M. Wt: 102.133
InChI Key: OSYROIVZPXZWOK-UHFFFAOYSA-N
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Description

3-Methoxycyclobutan-1-ol is an organic compound with the molecular formula C5H10O2. It is a cyclobutane derivative featuring a methoxy group and a hydroxyl group attached to the cyclobutane ring.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Methoxycyclobutan-1-ol are not well-documented in the literature. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context .

Cellular Effects

It is plausible that the compound could influence cell function by interacting with cell signaling pathways, influencing gene expression, and altering cellular metabolism .

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is possible that the compound’s effects on cellular function could change over time, potentially due to factors such as stability, degradation, and long-term effects observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is plausible that the compound’s effects could vary with dosage, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is possible that the compound could interact with various enzymes or cofactors and could influence metabolic flux or metabolite levels .

Transport and Distribution

It is plausible that the compound could interact with transporters or binding proteins and could influence its localization or accumulation .

Subcellular Localization

It is possible that the compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxycyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate, followed by deprotection and hydrolysis to yield the desired cyclobutane derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including nucleophilic substitution and cyclization reactions, under optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxycyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methoxycyclobutan-1-ol finds applications in several areas of scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Explored for its potential in developing new pharmaceuticals due to its unique structural properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 3-Methoxycyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions, leading to the formation of bioactive molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

3-methoxycyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-7-5-2-4(6)3-5/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYROIVZPXZWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807941-46-3, 1819983-03-3
Record name methoxycyclobutan-1-ol
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Record name (1r,3r)-3-methoxycyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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